molecular formula C10H9F3O3 B13491637 (3S)-2',4',5'-Trifluoro-3-hydroxybenzenebutanoic acid

(3S)-2',4',5'-Trifluoro-3-hydroxybenzenebutanoic acid

Cat. No.: B13491637
M. Wt: 234.17 g/mol
InChI Key: WHFKHBXZZAXQOD-UHFFFAOYSA-N
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Description

(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxybenzenebutanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid typically involves the introduction of trifluoromethyl groups into a hydroxybenzenebutanoic acid framework. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid, as well as substituted analogs where trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated hydroxybenzenebutanoic acids and their derivatives. Examples include:

Uniqueness

The uniqueness of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid lies in its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKHBXZZAXQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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